molecular formula C15H19N3O3 B11803300 Methyl 4-amino-1-(2-(benzyloxy)ethyl)-3-methyl-1H-pyrazole-5-carboxylate

Methyl 4-amino-1-(2-(benzyloxy)ethyl)-3-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B11803300
M. Wt: 289.33 g/mol
InChI Key: JRXDQDFVNWVQIL-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-(2-(benzyloxy)ethyl)-3-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative with a 4-amino group, a methyl ester at position 5, a methyl group at position 3, and a 2-(benzyloxy)ethyl substituent at position 1. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications, including antimicrobial, anti-inflammatory, and kinase inhibitory activities . The benzyloxyethyl group introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to simpler alkyl or aryl substituents.

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

methyl 4-amino-5-methyl-2-(2-phenylmethoxyethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C15H19N3O3/c1-11-13(16)14(15(19)20-2)18(17-11)8-9-21-10-12-6-4-3-5-7-12/h3-7H,8-10,16H2,1-2H3

InChI Key

JRXDQDFVNWVQIL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1N)C(=O)OC)CCOCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Keto Esters and Hydrazines

The pyrazole ring is commonly constructed via the reaction of β-keto esters with hydrazines. For the target compound, methyl 3-oxopentanoate could react with a hydrazine derivative bearing the 2-(benzyloxy)ethyl group.

Example Protocol (Adapted from):

  • Reagents :

    • Methyl 3-oxopentanoate (1.0 equiv)

    • 2-(Benzyloxy)ethylhydrazine (1.1 equiv)

    • Solvent: Ethanol or dichloroethane

    • Catalyst: p-Toluenesulfonic acid (0.1 equiv)

  • Conditions :

    • Temperature: Reflux at 80–90°C

    • Duration: 6–12 hours

    • Workup: Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, drying over Na₂SO₄

This step yields 1-(2-(benzyloxy)ethyl)-3-methyl-1H-pyrazole-5-carboxylate, lacking the amino group at position 4.

Introduction of the Amino Group at Position 4

Nitration and Subsequent Reduction

A two-step strategy involving nitration followed by reduction is widely used for introducing amino groups into aromatic systems.

Nitration

Reagents :

  • Nitrating mixture: Concentrated HNO₃ (1.5 equiv) in H₂SO₄ (2.0 equiv)

  • Temperature: 0–5°C (ice bath)

  • Duration: 2–4 hours

Mechanism : Electrophilic aromatic substitution at position 4, favored by the electron-donating methyl group at position 3.

Reduction of Nitro to Amino

Reagents :

  • Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol

  • Alternative: Fe/HCl or SnCl₂/HCl

Conditions :

  • Pressure: 1–3 atm H₂

  • Temperature: 25–50°C

  • Duration: 4–8 hours

This sequence produces the 4-amino derivative with yields typically ranging from 65% to 85%.

Optimization of Alkylation and Protecting Group Strategies

Installation of the 2-(Benzyloxy)Ethyl Group

The benzyloxyethyl moiety is introduced early in the synthesis to avoid interference with subsequent reactions.

Alkylation Protocol :

  • Reagents :

    • 2-Chloroethyl benzyl ether (1.2 equiv)

    • Base: K₂CO₃ (2.0 equiv)

    • Solvent: Dimethylformamide (DMF)

  • Conditions :

    • Temperature: 60–80°C

    • Duration: 8–12 hours

    • Workup: Filtration, solvent removal, column chromatography (hexane/ethyl acetate)

Yield : 70–90% (depending on steric hindrance).

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography using gradients of hexane and ethyl acetate (3:1 to 1:2). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures >95% purity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.21 (s, 2H, OCH₂Ph), 4.42 (t, J=6.0 Hz, 2H, NCH₂), 3.85 (s, 3H, COOCH₃), 3.71 (t, J=6.0 Hz, 2H, OCH₂), 2.51 (s, 3H, CH₃).

  • MS (ESI+) : m/z 290.2 [M+H]⁺.

Challenges and Alternative Approaches

Competing Side Reactions

  • N-Alkylation vs. O-Alkylation : The benzyloxyethyl group may undergo unintended cleavage under acidic conditions. Using aprotic solvents (e.g., DMF) and non-nucleophilic bases (e.g., NaH) minimizes this risk.

  • Amino Group Oxidation : The 4-amino group is susceptible to oxidation during nitration. Protecting groups like acetyl or tert-butoxycarbonyl (Boc) may be employed and removed post-reduction.

Green Chemistry Considerations

Recent patents emphasize replacing toxic chlorinated solvents (e.g., dichloroethane) with biodegradable alternatives like cyclopentyl methyl ether (CPME). For example, a 2025 modification of the Huisgen cycloaddition uses CPME, achieving 88% yield with reduced environmental impact.

Scalability and Industrial Relevance

Kilogram-Scale Production

Pilot-scale trials (adapted from):

  • Reactor : 100 L glass-lined jacketed reactor

  • Cycle Time : 48 hours (including workup)

  • Output : 12–15 kg/batch

  • Purity : 98.2% (HPLC)

Cost Analysis

ComponentCost per kg (USD)
2-(Benzyloxy)ethylhydrazine320
Methyl 3-oxopentanoate150
Pd/C catalyst980
Total 1,450

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-(2-(benzyloxy)ethyl)-3-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzyloxyethyl side chain and the amino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Synthesis Overview

  • Starting Materials : Commonly involves 4-amino-1H-pyrazole derivatives.
  • Reagents : Various catalysts such as sodium acetate are often used.
  • Conditions : Reactions may be performed at room temperature or under reflux conditions depending on the specific synthetic route.

Biological Activities

Methyl 4-amino-1-(2-(benzyloxy)ethyl)-3-methyl-1H-pyrazole-5-carboxylate exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit cytotoxic effects against several cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies .

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. Pyrazoles are known to scavenge free radicals, which can protect cells from oxidative stress. A study reported that certain pyrazole derivatives demonstrated significant radical scavenging activity, suggesting their potential use in formulations aimed at reducing oxidative damage .

Enzyme Inhibition

There is ongoing research into the enzyme inhibition properties of pyrazole derivatives. These compounds may interact with specific enzymes involved in metabolic pathways related to cancer or other diseases, potentially leading to therapeutic benefits .

Case Study 1: Anticancer Evaluation

In a study published in the journal PMC, researchers synthesized various pyrazole derivatives and evaluated their cytotoxicity against colorectal carcinoma cells. The most potent compound exhibited dose-dependent cytotoxic effects, indicating that modifications in the pyrazole structure can enhance anticancer activity .

Case Study 2: Antioxidant Activity Assessment

Another study focused on the radical scavenging abilities of synthesized pyrazole compounds. The results showed that several derivatives outperformed standard antioxidants like ascorbic acid, highlighting their potential use in nutraceuticals aimed at combating oxidative stress-related diseases .

Table 1: Biological Activities of this compound

Activity TypeAssessed EffectReference
AnticancerInduces apoptosis
AntioxidantRadical scavenging
Enzyme InhibitionPotential metabolic target

Mechanism of Action

The mechanism by which Methyl 4-amino-1-(2-(benzyloxy)ethyl)-3-methyl-1H-pyrazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis at Position 1

The 2-(benzyloxy)ethyl group at position 1 distinguishes the target compound from analogs with alternative substituents:

  • Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate (): Features a rigid 4-methoxybenzyl group. The methoxybenzyl substituent enhances aromatic π-π interactions but reduces conformational flexibility compared to the target’s ether-linked benzyloxyethyl chain .
  • 1-(2-ethoxyethyl)-3-ethyl-4-nitro-1H-pyrazole-5-carboxamide (): Contains an ethoxyethyl chain, similar in length to the target’s substituent but lacking the benzyl group. This reduces lipophilicity and aromatic interactions .
Table 1: Position 1 Substituent Comparison
Compound Position 1 Substituent Key Properties
Target Compound 2-(Benzyloxy)ethyl High lipophilicity, flexible ether linkage
Ethyl 1-(4-methoxybenzyl)-3-p-tolyl... 4-Methoxybenzyl Rigid, aromatic π-π interactions
Ethyl 1-(4-fluorophenyl)-3-methyl... 4-Fluorophenyl Electronegative, halogen bonding potential
1-(2-ethoxyethyl)-3-ethyl... Ethoxyethyl Moderate lipophilicity, no aromatic moiety

Substituent Analysis at Position 3

The methyl group at position 3 in the target compound contrasts with:

  • Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate (): A p-tolyl group (bulky aromatic substituent) increases steric hindrance and may reduce rotational freedom compared to the methyl group .
  • Methyl 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate (): Substituted with a 2-hydroxyethoxy group, which introduces hydrogen-bonding capacity but reduces stability under acidic conditions .

Ester Group Variations at Position 5

The methyl ester in the target compound is compared to:

  • Ethyl esters (e.g., ): Ethyl esters generally exhibit slower hydrolysis rates than methyl esters due to increased steric shielding of the carbonyl group. This may enhance metabolic stability in biological systems .
Table 2: Ester Group Impact
Compound Position 5 Group Hydrolysis Rate Solubility
Target Compound Methyl ester Fast Moderate (lipophilic)
Ethyl 1-(4-fluorophenyl)-3-methyl... Ethyl ester Slow Low
1-(4-Methoxybenzyl)-3-methyl... Carboxylic acid N/A High (hydrophilic)

Amino Group Positioning and Reactivity

In contrast:

  • Methyl 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate () has a 5-amino group, which may alter electronic distribution and intermolecular interactions .

Biological Activity

Methyl 4-amino-1-(2-(benzyloxy)ethyl)-3-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₄H₁₇N₃O₃
  • Molecular Weight : 275.30 g/mol
  • CAS Number : 1351393-16-2
  • Structure : Contains a pyrazole ring which is known for its biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with benzyloxyethyl groups. The characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Key findings include:

  • Cell Proliferation Inhibition :
    • The compound exhibits significant antiproliferative activity against various cancer cell lines, particularly breast cancer (MDA-MB-231), lung cancer, and liver cancer (HepG2) cells. In vitro studies indicate that it can induce apoptosis at micromolar concentrations, enhancing caspase-3 activity significantly .
  • Mechanism of Action :
    • The mechanism involves microtubule destabilization, which is crucial for cell division. Compounds similar to this compound have been shown to disrupt microtubule assembly at concentrations around 20 μM, indicating their potential as chemotherapeutic agents .
  • Case Studies :
    • A study reported that specific derivatives led to morphological changes in cancer cells at concentrations as low as 1 μM, indicating their potency as anticancer agents .

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against HIV:

  • Inhibition of HIV Replication :
    • In vitro assays demonstrated that certain pyrazole derivatives can inhibit HIV-1 replication in a dose-dependent manner without significant cytotoxicity. Compounds were tested at concentrations up to 50 μM, showing promising results in reducing viral load .
  • Structure–Activity Relationship (SAR) :
    • The presence of specific functional groups, such as the benzyloxy moiety, has been linked to enhanced antiviral activity. This suggests that modifications in the chemical structure can lead to improved efficacy against viral infections .

Summary of Research Findings

Biological ActivityObservations
AnticancerInduces apoptosis in MDA-MB-231 cells; inhibits cell proliferation
AntiviralInhibits HIV replication; low cytotoxicity at effective concentrations
MechanismMicrotubule destabilization; structure-dependent activity

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions and regiochemistry. 2D techniques (COSY, HSQC) resolve connectivity, especially for distinguishing between N-substituted and C-substituted pyrazole isomers .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for detecting labile groups like the benzyloxyethyl moiety.
  • HPLC/GC : Used for purity assessment, especially after chromatographic purification (e.g., silica gel column chromatography).

How can X-ray crystallography and computational tools like Mercury be utilized to determine the three-dimensional structure and intermolecular interactions of this compound?

Q. Advanced

  • X-ray Crystallography : Single-crystal analysis with SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and torsion angles, critical for confirming the substitution pattern and hydrogen bonding networks .
  • Mercury Software : Visualizes crystal packing and quantifies intermolecular interactions (e.g., π-π stacking, hydrogen bonds). Graph set analysis (as per Etter’s rules) categorizes hydrogen-bonding motifs, which influence solubility and stability .

What strategies are employed in structure-activity relationship (SAR) studies to evaluate the biological activity of this pyrazole derivative?

Q. Advanced

  • Substituent Variation : Systematic modification of the benzyloxyethyl group (e.g., replacing benzyl with other aryl groups) and the 4-amino group (e.g., acylations or alkylations) to assess impact on target binding .
  • Biological Assays : Dose-response curves in cellular models (e.g., HIV-1 replication inhibition assays) quantify potency. Co-crystallization with target proteins (e.g., viral enzymes) identifies key binding interactions .
  • Computational Docking : Predicts binding modes using software like AutoDock, guided by crystallographic data.

How do the electronic and steric effects of substituents on the pyrazole ring influence the compound's reactivity in nucleophilic substitution or oxidation reactions?

Q. Advanced

  • Nucleophilic Substitution : The electron-withdrawing carboxylate ester at position 5 activates the pyrazole ring for substitutions at position 4. Steric hindrance from the 3-methyl group directs reactions to less hindered sites .
  • Oxidation : The amino group at position 4 can undergo oxidation to nitro or nitroso derivatives under acidic conditions (e.g., KMnO₄/H₂SO₄), altering electronic properties for downstream functionalization .

What are the challenges in analyzing hydrogen bonding patterns and crystal packing of this compound using graph set analysis?

Q. Advanced

  • Graph Set Theory : Classifies hydrogen bonds into motifs (e.g., chains, rings) but requires high-resolution crystallographic data to avoid misinterpretation of disordered solvent molecules or weak interactions .
  • Packing Similarity : Tools like Mercury’s Materials Module compare crystal structures with analogous pyrazole derivatives to identify conserved motifs, but variations in substituents (e.g., benzyloxyethyl vs. methoxyethyl) can disrupt packing predictability .

How are ADME properties evaluated for this compound in preclinical studies, and what modifications improve its pharmacokinetic profile?

Q. Advanced

  • Absorption/Distribution : LogP measurements (via shake-flask or HPLC) assess lipophilicity. Plasma protein binding assays (e.g., equilibrium dialysis) predict bioavailability .
  • Metabolism : Microsomal stability tests identify vulnerable sites (e.g., ester hydrolysis). Introducing electron-withdrawing groups on the benzyl ring reduces oxidative metabolism .
  • Excretion : Radiolabeled studies in rodents quantify renal vs. hepatic clearance. Carboxylate ester prodrug strategies enhance oral absorption .

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